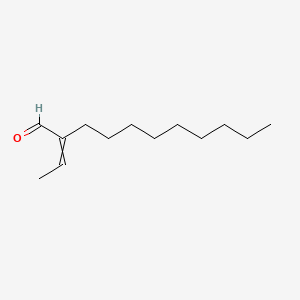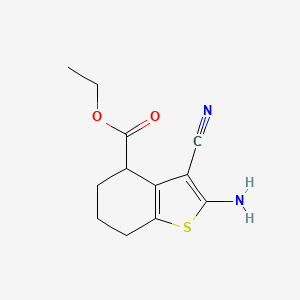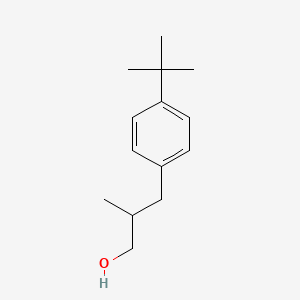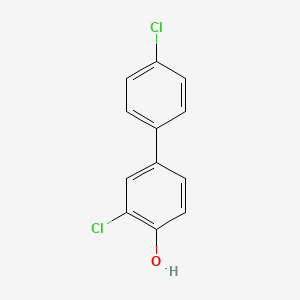
Undecanal, 2-ethylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanal, 2-ethylidene-: is an organic compound with the chemical formula C11H20O . It is an aldehyde with an eleven-carbon chain and a double bond at the second carbon position. This compound is known for its distinctive odor and is used in various applications, including perfumery and flavoring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Undecanal, 2-ethylidene- can be synthesized through several methods. One common method involves the hydroformylation of decene . This process involves the reaction of decene with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form undecanal, which can then be further processed to introduce the ethylidene group.
Industrial Production Methods: In industrial settings, the production of undecanal, 2-ethylidene- typically involves large-scale hydroformylation processes. The reaction conditions are carefully controlled to optimize yield and purity. The process may involve high pressures and temperatures, as well as the use of specialized catalysts to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions: Undecanal, 2-ethylidene- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The ethylidene group can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: The major product is 2-ethylideneundecanoic acid.
Reduction: The major product is 2-ethylideneundecanol.
Substitution: Halogenated derivatives such as 2-bromo-2-ethylideneundecanal can be formed.
Scientific Research Applications
Undecanal, 2-ethylidene- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its distinctive odor.
Mechanism of Action
The mechanism of action of undecanal, 2-ethylidene- involves its interaction with specific molecular targets. In biological systems, it may act as an antagonist for certain receptors , such as bourgeonal-sensitive receptors in the human olfactory epithelium . This interaction can influence the perception of odors and may have other biological effects.
Comparison with Similar Compounds
Undecanal: An aldehyde with a similar structure but without the ethylidene group.
Nonanal: A shorter-chain aldehyde with nine carbon atoms.
Decanal: A ten-carbon aldehyde.
Uniqueness: Undecanal, 2-ethylidene- is unique due to the presence of the ethylidene group, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with its simpler analogs.
Properties
CAS No. |
6720-16-7 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(2Z)-2-ethylideneundecanal |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-13(4-2)12-14/h4,12H,3,5-11H2,1-2H3/b13-4- |
InChI Key |
UDHFJAGCBKZYMB-PQMHYQBVSA-N |
SMILES |
CCCCCCCCCC(=CC)C=O |
Isomeric SMILES |
CCCCCCCCC/C(=C/C)/C=O |
Canonical SMILES |
CCCCCCCCCC(=CC)C=O |
Key on ui other cas no. |
6720-16-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-GLUTAMIC ACID-N-[4-METHYLAMINO BENZOYL]-DIETHYL ESTER](/img/structure/B1615453.png)
![3-[Phenyl-(toluene-4-sulfonyl)-amino]-propionic acid](/img/structure/B1615454.png)


![2,8-Diazaspiro[5.5]undecane-1,7-dione](/img/structure/B1615459.png)









